molecular formula C9H19BrN2 B8205295 1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide

1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide

Cat. No.: B8205295
M. Wt: 235.16 g/mol
InChI Key: UGHBKTSSBSCAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide is a type of ionic liquid with the chemical formula C9H17BrN2. This compound is part of the imidazolium family, which is known for its unique properties such as low melting points, high thermal stability, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can influence various molecular pathways, making it a versatile compound in different applications .

Comparison with Similar Compounds

1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide can be compared with other similar compounds such as:

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Butyl-2,3-dimethylimidazolium chloride

These compounds share similar ionic liquid properties but differ in their specific applications and reactivity. The unique combination of the butyl and dimethyl groups in this compound provides distinct advantages in terms of stability and solubility .

Properties

IUPAC Name

1-butyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHBKTSSBSCAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH+]1C=CN(C1C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.